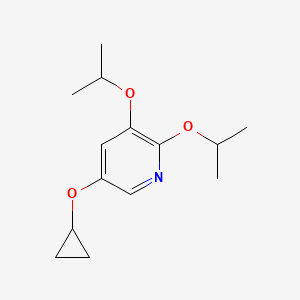
5-Cyclopropoxy-2,3-diisopropoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropoxy-2,3-diisopropoxypyridine is a chemical compound with the molecular formula C14H21NO3 It is a pyridine derivative characterized by the presence of cyclopropoxy and diisopropoxy groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2,3-diisopropoxypyridine typically involves the reaction of 2,3-dihydroxypyridine with cyclopropyl bromide and isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution reactions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
5-Cyclopropoxy-2,3-diisopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or diisopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-Cyclopropoxy-2,3-diisopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 5-Cyclopropoxy-2,3-diisopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- 5-Cyclopropoxy-2,4-diisopropoxypyridine
- 5-Cyclopropoxy-2,5-diisopropoxypyridine
- 5-Cyclopropoxy-2,6-diisopropoxypyridine
Uniqueness
5-Cyclopropoxy-2,3-diisopropoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
5-cyclopropyloxy-2,3-di(propan-2-yloxy)pyridine |
InChI |
InChI=1S/C14H21NO3/c1-9(2)16-13-7-12(18-11-5-6-11)8-15-14(13)17-10(3)4/h7-11H,5-6H2,1-4H3 |
InChI 键 |
IWFASYQWMITFJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


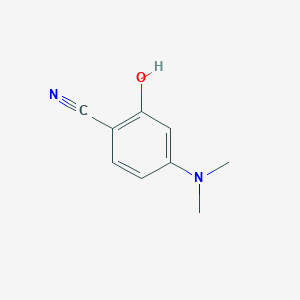


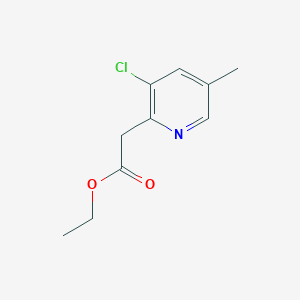
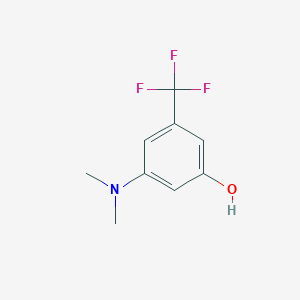
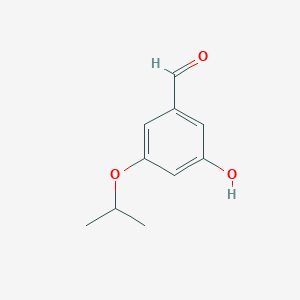

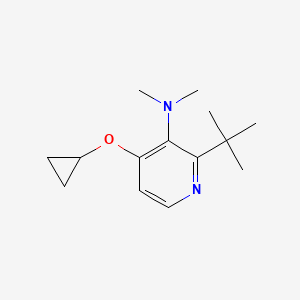
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
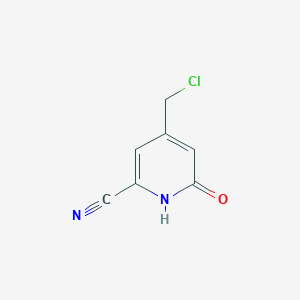
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
